4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
Description
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a fluorinated benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. Its molecular formula is C₁₇H₁₆FNO₃S, with a molecular weight of 333.38 g/mol . The tosyl group enhances stability and modulates solubility, while the fluorine atom introduces electronic effects that may alter binding affinity in biological systems. This compound is structurally related to intermediates used in synthesizing pharmaceuticals like Tolvaptan, a vasopressin receptor antagonist .
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12-6-8-13(9-7-12)23(21,22)19-11-10-15(18)17(20)14-4-2-3-5-16(14)19/h2-9,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEKXCVORRUFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[B]azepine core, followed by the introduction of the fluorine atom and the tosyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom and tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Potential
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been identified as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and metabolism. The inhibition of these pathways is particularly relevant in the context of cancer treatment, where dysregulation can lead to hyperproliferative diseases .
Case Study: Cancer Treatment
A study demonstrated that compounds similar to 4-fluoro derivatives effectively inhibit the PI3K/mTOR pathway, resulting in reduced tumor growth in preclinical models. This suggests that further exploration of this compound could yield effective cancer therapeutics.
Synthetic Chemistry
The compound is also significant in synthetic organic chemistry, particularly in the development of N-heterocycles through domino reactions. These reactions are valuable for creating complex molecular architectures with high efficiency and selectivity .
Table: Comparison of Synthetic Methods
| Method | Advantage | Disadvantage |
|---|---|---|
| Domino Reactions | High efficiency and yield | Requires precise reaction conditions |
| Palladium Cross-Coupling | Versatile for various substrates | Expensive reagents |
Neuropharmacology
Research indicates that benzazepine derivatives may exhibit neuroprotective properties. The compound's structure allows it to interact with neurotransmitter systems, potentially providing therapeutic effects for neurodegenerative diseases .
Case Study: Neuroprotective Effects
In vitro studies have shown that similar compounds can modulate dopamine receptor activity, suggesting applications in treating conditions like Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and tosyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Key analogs of 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one include:
- Fluorine vs.
- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in 7-Methyl-8-(trifluoromethyl)-... introduces greater steric bulk and lipophilicity, which may improve metabolic stability but reduce solubility .
Bioactivity and Target Interactions
For example:
- Tolvaptan Intermediates: Non-fluorinated benzazepinones are key precursors in Tolvaptan synthesis, targeting vasopressin receptors .
- Bioactivity Clustering : Fluorinated analogs may exhibit enhanced binding to enzymes or receptors due to fluorine’s electronegativity, as seen in compounds with similar halogenation patterns .
Biological Activity
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and related case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C13H12FNO3S
- Molecular Weight : 281.30 g/mol
- IUPAC Name : this compound
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that compounds with similar structures can possess significant anticancer properties. For instance, derivatives of benzo[b]azepines have been tested against various cancer cell lines, demonstrating cytotoxic effects. The presence of the tosyl group is believed to enhance the interaction with biological targets.
Antimicrobial Activity
Fluorinated compounds often show enhanced antimicrobial activity. Studies have indicated that the introduction of fluorine can improve the potency against resistant bacterial strains. The compound has been evaluated for its effectiveness against various pathogens.
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds in this class may interact with GABA receptors, which could lead to anxiolytic or sedative effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps:
- Formation of the benzo[b]azepine core through cyclization reactions.
- Introduction of the tosyl group , which serves as a leaving group in subsequent reactions.
- Fluorination at the appropriate position to enhance biological activity.
The structure-activity relationship analysis indicates that modifications to the functional groups significantly affect the biological activity of the compound. For instance, substituting different groups on the benzene ring can lead to variations in potency and selectivity for specific biological targets.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of related compounds:
- Case Study on Anticancer Activity : A recent study evaluated a series of benzo[b]azepine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the nitrogen position significantly enhanced activity against breast cancer cells .
- Antimicrobial Efficacy Research : Another study focused on fluorinated derivatives and their antimicrobial properties against resistant strains of bacteria. The findings suggested that fluorinated compounds exhibited lower MIC values compared to their non-fluorinated counterparts .
- Neuropharmacological Investigations : Research into the neuropharmacological effects highlighted potential anxiolytic properties linked to GABA receptor modulation, suggesting avenues for further exploration in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves a multi-step approach:
- Step 1 : Fluorination of the benzazepinone core via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 2 : Tosyl protection of the nitrogen atom using tosyl chloride in the presence of a base (e.g., pyridine or EtN) under anhydrous conditions at 0–5°C to minimize side reactions .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Yield improvements (≥70%) are achieved by controlling stoichiometry (1.2–1.5 eq. tosyl chloride) and inert atmosphere .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Analytical Workflow :
- NMR : H and C NMR to confirm fluorination (δ ~ -190 ppm for F in H NMR) and tosyl group integration (aromatic protons at δ 7.2–7.8 ppm) .
- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion confirmation (m/z ~366.8 [M+H]) .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, if crystallizable .
Q. How does the fluorine substituent influence the compound’s reactivity in substitution or reduction reactions?
- Reactivity Profile :
- The electron-withdrawing fluorine at position 4 directs electrophilic attacks to meta/para positions.
- Reduction of the ketone (5-position) with NaBH or LiAlH requires careful control to avoid over-reduction of the tosyl group .
- Fluorine’s electronegativity stabilizes intermediates in SNAr reactions, enabling selective derivatization .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets, and how can MD simulations validate these predictions?
- Computational Strategy :
- Docking Studies : Use AutoDock Vina with GABA receptor models (PDB: 6HUP) to assess ligand-receptor interactions. Key residues: α1-His102 and γ2-Asn60 .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate binding stability (RMSD < 2.0 Å). Free-energy calculations (MM-PBSA) quantify ΔG .
- Validation : Correlate computational results with in vitro radioligand displacement assays (IC ≤ 10 nM for high affinity) .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved, and what degradation pathways dominate?
- Stability Analysis :
- Stress Testing : Expose the compound to HCl (0.1–1.0 M, 25–40°C) and monitor via HPLC. Primary degradation products include detosylated intermediates and hydrolyzed benzazepinones .
- Mechanistic Insight : Acid-catalyzed cleavage of the tosyl group follows first-order kinetics (k ~0.05 h at pH 2). Stabilization strategies include lyophilization or buffered formulations (pH 5–6) .
Q. What strategies enable regioselective functionalization of the benzazepinone core for SAR studies?
- Functionalization Approaches :
- C–H Activation : Pd-catalyzed C–H arylation at position 7 using directing groups (e.g., pyridine) .
- Cross-Coupling : Suzuki-Miyaura coupling at brominated intermediates (e.g., 7-Bromo derivatives) to introduce aryl/heteroaryl groups .
- Photoredox Catalysis : Visible-light-mediated alkylation at the 3-position using diaryl ketones as HAT catalysts .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
